
The Occurrence and Analysis of Erlose: A
Technical Guide to Its Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Erlose

Cat. No.: B089112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Erlose, a non-reducing trisaccharide composed of two glucose units and one fructose unit (α-

D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside), is a naturally

occurring carbohydrate found in various biological sources.[1] Its presence, often alongside

other complex sugars, provides valuable insights into the botanical and geographical origins of

natural products and the metabolic processes of certain organisms. This technical guide

provides an in-depth overview of the primary natural sources of erlose, quantitative data on its

prevalence, detailed experimental protocols for its analysis, and a visualization of its

biosynthetic pathway.

Natural Sources of Erlose
The principal natural reservoirs of erlose are products derived from honey bees, particularly

honey and royal jelly. Its formation is intricately linked to the enzymatic activities within these

insects and the nectar or honeydew they collect.

Honey
Erlose is a known constituent of various types of honey, with its concentration often serving as

a distinguishing marker.[2] It is typically found in higher concentrations in honeydew honey

compared to blossom honey.[2] Honeydew is a sugar-rich excretion from phloem-feeding
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insects of the order Hemiptera, which is collected by bees.[3] The presence of erlose, along

with other trisaccharides like melezitose and raffinose, is a key indicator of honeydew honey.[2]

Royal Jelly
Royal jelly, the exclusive food of queen bees, is another significant natural source of erlose.[4]

[5] While fructose and glucose are the predominant sugars in royal jelly, erlose is present as a

minor but important carbohydrate.[5] The concentration of erlose in royal jelly can be

influenced by the floral sources available to the bees.[4]

Quantitative Data on Erlose Concentration
The concentration of erlose in its natural sources can vary considerably depending on factors

such as the botanical origin of the nectar or honeydew, geographical location, and the specific

species of bee or insect involved. The following table summarizes quantitative data from

various studies.

Natural Source
Specific
Type/Origin

Erlose
Concentration

Reference

Honey
Jujube Honey

(Morocco)
0.146% to 2.776% [6]

Algerian Honeys 0.01% to 2.35% [7]

Royal Jelly N/A
Minor sugar

component
[4][5]

Experimental Protocols for Erlose Analysis
The accurate quantification of erlose in complex natural matrices like honey and royal jelly

requires sophisticated analytical techniques. High-Performance Liquid Chromatography

(HPLC) coupled with various detectors is the most common approach.

Sample Preparation for Honey and Royal Jelly
Dilution: Accurately weigh a representative sample of honey or royal jelly.
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Dissolve the sample in deionized water to a known concentration (e.g., 10 mg/mL).[8]

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate

matter before injection into the HPLC system.

High-Performance Liquid Chromatography with
Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust method for the analysis of sugars that lack a UV chromophore.

Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column,

such as an amino-propyl bonded silica column (e.g., Phenomenex Luna NH2, 5 µm, 250 mm

x 4.6 mm), is typically used for the separation of polar compounds like sugars.[9]

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is

commonly employed. A typical mobile phase composition is acetonitrile:water (78:22, v/v).[9]

Flow Rate: A flow rate of around 1.0 mL/min is generally used.

Column Temperature: The column is maintained at a constant temperature, for instance, 35

°C, to ensure reproducible retention times.[9]

Injection Volume: A small volume, typically 10-20 µL, of the filtered sample is injected.

ELSD Detector Settings:

Drift Tube Temperature: Set to a temperature that allows for the evaporation of the mobile

phase without degrading the analyte (e.g., 40 °C).[9]

Nebulizer Gas (Nitrogen) Pressure: Adjusted to ensure efficient nebulization of the column

effluent (e.g., 350 kPa).[9]

Other Analytical Techniques
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

(HPAEC-PAD): This technique offers high sensitivity and resolution for carbohydrate analysis

and has been used to determine sugar profiles in honey.[7]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for sugar analysis

after a derivatization step to make the sugars volatile. It has been employed to identify

erlose as a marker in honeydew honeys.[2]

Biosynthesis of Erlose
The formation of erlose in nature is primarily an enzymatic process involving the transfer of a

glucose molecule. In insects, this is carried out by α-glucosidases through a transglucosylation

reaction.

Enzymatic Synthesis of Erlose
The biosynthesis of erlose from sucrose is catalyzed by the enzyme α-glucosidase. This

enzyme hydrolyzes the α-(1→2) glycosidic bond in sucrose and transfers the released glucose

moiety to another sucrose molecule, forming an α-(1→4) linkage. This process is a key

metabolic function in certain insects, allowing them to modify the sugar composition of the

phloem sap they consume.[1]

Sucrose
(α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside)
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Caption: Biosynthesis of erlose via the transglucosylation activity of α-glucosidase.

Conclusion
Erlose is a naturally occurring trisaccharide predominantly found in honey, especially

honeydew varieties, and royal jelly. Its presence and concentration are valuable indicators for

the quality and origin of these natural products. The analysis of erlose is reliably achieved

through advanced chromatographic techniques such as HPLC-ELSD. The biosynthesis of

erlose is an enzymatic process driven by the transglucosylation activity of α-glucosidases,

highlighting a fascinating aspect of insect metabolism. This guide provides a comprehensive
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technical foundation for researchers and professionals engaged in the study and application of

natural products and their carbohydrate constituents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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